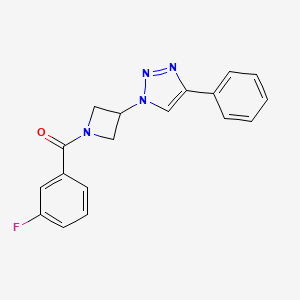

(3-fluorophényl)(3-(4-phényl-1H-1,2,3-triazol-1-yl)azétidin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15FN4O and its molecular weight is 322.343. The purity is usually 95%.

BenchChem offers high-quality (3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

L’échafaudage du 1,2,3-triazole, présent dans notre composé, est devenu une structure privilégiée dans la découverte de médicaments. Les chercheurs ont synthétisé des dérivés de ce composé pour évaluer leurs propriétés pharmacologiques. Par exemple, certains composés à base de 1,2,3-triazole présentent des activités anticonvulsivantes, antibactériennes et anticancéreuses . Des recherches supplémentaires sur les cibles biologiques spécifiques et les mécanismes d’action sont en cours.

Science des matériaux

Les scientifiques des matériaux explorent l’incorporation de dérivés de 1,2,3-triazole dans les polymères, les nanomatériaux et les revêtements. Ces composés peuvent améliorer les propriétés des matériaux, telles que la résistance mécanique, la stabilité thermique ou la biocompatibilité. L’étude de la compatibilité de notre composé avec différentes matrices pourrait ouvrir de nouvelles voies dans la conception des matériaux.

En résumé, le composé (3-fluorophényl)(3-(4-phényl-1H-1,2,3-triazol-1-yl)azétidin-1-yl)méthanone est prometteur dans la découverte de médicaments, les méthodologies de synthèse, la chimie supramoléculaire, la biologie chimique, l’imagerie et la science des matériaux. Les chercheurs continuent d’explorer ses applications multiformes, et des études supplémentaires révéleront son plein potentiel . Si vous avez besoin d’informations plus détaillées sur un aspect spécifique, n’hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

Similar compounds with a 1h-1,2,3-triazole moiety have been found to inhibit enzymes like carbonic anhydrase-ii .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its target enzyme in a similar manner.

Biochemical Pathways

Inhibition of carbonic anhydrase-ii, a potential target of this compound, can affect various physiological processes, including fluid secretion, respiration, and ph homeostasis .

Pharmacokinetics

Similar compounds with a 1h-1,2,3-triazole moiety have been found to exhibit good bioavailability .

Result of Action

Inhibition of carbonic anhydrase-ii can lead to changes in ph homeostasis and other physiological processes .

Activité Biologique

The compound (3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of (3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves several steps:

- Preparation of 3-Fluorophenyl Azide : Starting from 3-fluoroaniline, azide formation is achieved.

- Cycloaddition Reaction : The azide undergoes a Huisgen 1,3-dipolar cycloaddition with phenylacetylene in the presence of a copper(I) catalyst to form the triazole ring.

- Formation of Azetidine Ring : The triazole derivative is then reacted with appropriate amines to introduce the azetidine moiety.

- Final Product Formation : The final compound is obtained through acylation reactions leading to the methanone structure.

These synthetic routes ensure high yields and purity of the final product, which is critical for biological evaluations.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, compounds similar to (3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone have demonstrated significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20–40 µM |

| Escherichia coli | 40–70 µM |

| Caulobacter crescentus | Active at 1 mM |

These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes such as DNA synthesis and cell wall formation .

The proposed mechanisms through which (3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Disruption of Cellular Processes : By interfering with DNA replication and repair mechanisms, it can lead to increased cell death in susceptible organisms .

Study 1: Antibacterial Activity Evaluation

In a controlled study evaluating the antibacterial effects of various triazole derivatives including our compound, researchers found that it exhibited potent activity against multi-drug resistant strains. The study utilized agar disc diffusion methods to assess efficacy and reported that compounds with similar structural characteristics had MIC values significantly lower than conventional antibiotics like ceftriaxone .

Study 2: Pharmacokinetic Profiling

Another investigation focused on the pharmacokinetic properties of triazole derivatives. It was found that modifications in the chemical structure led to improved oral bioavailability and metabolic stability. This study emphasized the importance of structural optimization for enhancing therapeutic efficacy in vivo .

Propriétés

IUPAC Name |

(3-fluorophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O/c19-15-8-4-7-14(9-15)18(24)22-10-16(11-22)23-12-17(20-21-23)13-5-2-1-3-6-13/h1-9,12,16H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNFVHHHRADSDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)F)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.